Cas no 2138384-84-4 (4-(2-Fluoro-5-formylphenyl)benzoic acid)
4-(2-Fluoro-5-formylphenyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-842845
- 4-(2-fluoro-5-formylphenyl)benzoic acid
- 2138384-84-4
- 4-(2-Fluoro-5-formylphenyl)benzoic acid
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- MDL: MFCD31600670
- Inchi: 1S/C14H9FO3/c15-13-6-1-9(8-16)7-12(13)10-2-4-11(5-3-10)14(17)18/h1-8H,(H,17,18)
- InChI Key: SSZJXKAJTRYMKY-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C=O)C=C1C1C=CC(C(=O)O)=CC=1
Computed Properties
- Exact Mass: 244.05357231g/mol
- Monoisotopic Mass: 244.05357231g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 310
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 54.4Ų
4-(2-Fluoro-5-formylphenyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-842845-1g |
4-(2-fluoro-5-formylphenyl)benzoic acid |
2138384-84-4 | 1g |
$728.0 | 2023-09-02 | ||
| Enamine | EN300-842845-5g |
4-(2-fluoro-5-formylphenyl)benzoic acid |
2138384-84-4 | 5g |
$2110.0 | 2023-09-02 | ||
| Enamine | EN300-842845-10g |
4-(2-fluoro-5-formylphenyl)benzoic acid |
2138384-84-4 | 10g |
$3131.0 | 2023-09-02 | ||
| Enamine | EN300-842845-0.05g |
4-(2-fluoro-5-formylphenyl)benzoic acid |
2138384-84-4 | 95.0% | 0.05g |
$612.0 | 2025-02-21 | |
| Enamine | EN300-842845-0.1g |
4-(2-fluoro-5-formylphenyl)benzoic acid |
2138384-84-4 | 95.0% | 0.1g |
$640.0 | 2025-02-21 | |
| Enamine | EN300-842845-0.25g |
4-(2-fluoro-5-formylphenyl)benzoic acid |
2138384-84-4 | 95.0% | 0.25g |
$670.0 | 2025-02-21 | |
| Enamine | EN300-842845-0.5g |
4-(2-fluoro-5-formylphenyl)benzoic acid |
2138384-84-4 | 95.0% | 0.5g |
$699.0 | 2025-02-21 | |
| Enamine | EN300-842845-1.0g |
4-(2-fluoro-5-formylphenyl)benzoic acid |
2138384-84-4 | 95.0% | 1.0g |
$728.0 | 2025-02-21 | |
| Enamine | EN300-842845-2.5g |
4-(2-fluoro-5-formylphenyl)benzoic acid |
2138384-84-4 | 95.0% | 2.5g |
$1428.0 | 2025-02-21 | |
| Enamine | EN300-842845-5.0g |
4-(2-fluoro-5-formylphenyl)benzoic acid |
2138384-84-4 | 95.0% | 5.0g |
$2110.0 | 2025-02-21 |
4-(2-Fluoro-5-formylphenyl)benzoic acid Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 4-(2-Fluoro-5-formylphenyl)benzoic acid
Introduction to 4-(2-Fluoro-5-formylphenyl)benzoic acid (CAS No. 2138384-84-4)
4-(2-Fluoro-5-formylphenyl)benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2138384-84-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzoic acid derivatives, a class of molecules widely recognized for their diverse biological activities and potential therapeutic applications. The presence of both a fluoro substituent and a formyl group in its structure imparts unique chemical and pharmacological properties, making it a valuable scaffold for drug discovery and development.
The molecular structure of 4-(2-Fluoro-5-formylphenyl)benzoic acid consists of a benzoic acid core substituted at the 4-position with a phenyl ring that is further functionalized with a fluorine atom at the 2-position and a formyl group at the 5-position. This specific arrangement of functional groups contributes to its distinct reactivity and interaction with biological targets. The fluorine atom, in particular, is known to enhance metabolic stability and binding affinity, while the formyl group serves as a versatile handle for further chemical modifications, such as condensation reactions or derivatization into amides or esters.
In recent years, there has been growing interest in developing novel compounds based on benzoic acid derivatives due to their reported efficacy in various therapeutic areas. 4-(2-Fluoro-5-formylphenyl)benzoic acid has been investigated for its potential role in modulating inflammatory pathways, enzyme inhibition, and as a precursor for more complex drug molecules. Its unique structural features make it an attractive candidate for further exploration in medicinal chemistry.
One of the most compelling aspects of 4-(2-Fluoro-5-formylphenyl)benzoic acid is its potential as an intermediate in the synthesis of biologically active compounds. The formyl group, for instance, can be readily converted into an amide or ester, allowing for the creation of novel derivatives with tailored pharmacological properties. This flexibility has made it a useful building block in synthetic chemistry, particularly in the design of small-molecule drugs targeting specific disease mechanisms.
Recent studies have highlighted the importance of fluorinated aromatic compounds in drug development. The fluorine atom at the 2-position of the phenyl ring in 4-(2-Fluoro-5-formylphenyl)benzoic acid contributes to its lipophilicity and binding affinity, which are critical factors in drug design. By enhancing these properties, fluorinated compounds often exhibit improved pharmacokinetic profiles, including better absorption, distribution, metabolism, and excretion (ADME). This has led to increased interest in incorporating fluorine atoms into drug candidates to optimize their efficacy and reduce side effects.
The formyl group in 4-(2-Fluoro-5-formylphenyl)benzoic acid also plays a crucial role in its reactivity and potential applications. It can undergo condensation reactions with various nucleophiles, such as amines or alcohols, to form amides or esters. These derivatives can then be further modified to develop new drugs with enhanced potency or selectivity. For example, amides derived from this compound have shown promise in inhibiting certain enzymes involved in inflammation and pain pathways.
From a synthetic chemistry perspective, 4-(2-Fluoro-5-formylphenyl)benzoic acid offers several advantages as a starting material. Its well-defined structure and functional groups make it amenable to various synthetic strategies, including palladium-catalyzed cross-coupling reactions, which are widely used in drug discovery to construct complex molecular architectures efficiently. The presence of both the fluoro substituent and the formyl group provides multiple points for chemical manipulation, allowing chemists to explore diverse structural modifications.
In addition to its synthetic utility, 4-(2-Fluoro-5-formylphenyl)benzoic acid has been studied for its potential biological activities. Preclinical investigations have suggested that derivatives of this compound may exhibit anti-inflammatory, analgesic, and anti-proliferative effects. These findings are particularly intriguing given the increasing demand for alternative treatments for chronic inflammatory diseases and cancer. By leveraging the structural features of this compound, researchers aim to develop novel therapeutics that address unmet medical needs.
The role of computational chemistry and molecular modeling has also been instrumental in understanding the pharmacological properties of 4-(2-Fluoro-5-formylphenyl)benzoic acid. Advanced computational techniques allow researchers to predict how this compound interacts with biological targets at the molecular level. This information is crucial for designing more effective drugs with improved target specificity and reduced toxicity. By integrating experimental data with computational insights, scientists can accelerate the drug discovery process and increase the likelihood of success in clinical trials.
The future prospects of 4-(2-Fluoro-5-formylphenyl)benzoic acid are promising as it continues to be explored in both academic research and industrial settings. Its versatility as a chemical scaffold makes it a valuable asset for medicinal chemists seeking to develop innovative therapeutics. As our understanding of disease mechanisms advances, compounds like this are likely to play an increasingly important role in addressing complex medical challenges.
In conclusion,4-(2-Fluoro-5-formylphenyl)benzoic acid (CAS No. 2138384-84-4) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features, combined with its reactivity and biological activity profiles, make it an attractive candidate for further exploration, offering new opportunities for therapeutic innovation.
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